molecular formula C52H64O12 B180413 4-tert-Butylcalix[4]arene tetraacetic acid CAS No. 113215-72-8

4-tert-Butylcalix[4]arene tetraacetic acid

Cat. No. B180413
M. Wt: 881.1 g/mol
InChI Key: ZETVCUDJYLSJEM-UHFFFAOYSA-N
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Description

4-tert-Butylcalix4arene tetraacetic acid is a substituted calixarene . It has significantly high ionophoric properties for metal ions . It is used as a synergistic agent in the solvent extraction of lanthanoids with a thenoyltrifluoroacetone compound . Furthermore, it is used in the preparation of potentiometric membranes .


Molecular Structure Analysis

The empirical formula of 4-tert-Butylcalix4arene tetraacetic acid is C60H80O12 . Its molecular weight is 993.27 . The structure of this compound was optimized from the crystal structure obtained by X-ray crystallography .


Chemical Reactions Analysis

4-tert-Butylcalix4arene tetraacetic acid has been found to have a significant ability to form complexes with cathinones . The basic binding mode of the calix4arene derivative for new psychoactive substances (NPSs), namely a hydrogen bonding towards the NH group, was confirmed using density functional theory (DFT) calculations and nuclear magnetic resonance (NMR) titration .


Physical And Chemical Properties Analysis

4-tert-Butylcalix4arene tetraacetic acid has a melting point of 153-158 °C . It is a purum grade compound with an assay of ≥97.0% (HPLC) .

Scientific Research Applications

Solvent Extraction and Separation of Lanthanoid Ions

4-tert-Butylcalix[4]arene tetraacetic acid has been utilized in the solvent extraction of lanthanoid ions, demonstrating its effectiveness in the extraction and separation of these metals. This application leverages the molecule's ability to form complexes with lanthanoid ions, which are useful in various separation processes (Atanassova, 2011).

Metal Ion Coordination and Sensing

This compound shows remarkable ability to form complexes with metal ions like Pb(II) and Sr(II), exhibiting a strong binding affinity and contributing to the formation of high-symmetry complexes. This property is significant for applications in sensing and coordination chemistry (Adhikari et al., 2014).

Modification and Structural Studies

Research has been conducted on the partial oxidation and modification of 4-tert-Butylcalix[4]arene tetraacetic acid, leading to the creation of derivatives with varied properties. These studies are essential for understanding the structural behavior and potential applications of calixarene derivatives (Shalev & Biali, 2014).

Chemical Sensor Development

4-tert-Butylcalix[4]arene tetraacetic acid has been employed in the creation of chemical sensors, particularly for detecting Pb(II) ions. The development of such sensors leverages the molecule's selective binding capabilities, offering practical applications in environmental monitoring and analysis (Gupta et al., 2002).

Photovoltaic and Photophysical Applications

The compound has been investigated for its photovoltaic properties, particularly in the synthesis of dyes and sensitizers for solar cell applications. These studies explore its ability to enhance the photophysical properties of dyes, contributing to the development of more efficient solar cells (Colom et al., 2017).

Nanoreactor and Catalysis

Its use as a nanoreactor for the synthesis of azo-compounds demonstrates its potential in catalysis and green chemistry. This application highlights the molecule's ability to host other compounds and facilitate chemical reactions in an environmentally friendly manner (Sarkar & Mukhopadhyay, 2016).

Coordination Chemistry with Paramagnetic Ions

4-tert-Butylcalix[4]arene tetraacetic acid is integral in binding paramagnetic transition and lanthanide metals, contributing to the synthesis of polymetallic clusters with unique structural and magnetic properties. This aspect is crucial for advancements in materials science and coordination chemistry (Wilson et al., 2022).

Safety And Hazards

In case of skin contact with 4-tert-Butylcalix4arene tetraacetic acid, it is recommended to wash off immediately with soap and plenty of water . If inhaled, the person should be moved to fresh air . In case of eye contact, eyes should be flushed with water as a precaution .

properties

IUPAC Name

2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(carboxymethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64O12/c1-49(2,3)37-17-29-13-31-19-38(50(4,5)6)21-33(46(31)62-26-42(55)56)15-35-23-40(52(10,11)12)24-36(48(35)64-28-44(59)60)16-34-22-39(51(7,8)9)20-32(47(34)63-27-43(57)58)14-30(18-37)45(29)61-25-41(53)54/h17-24H,13-16,25-28H2,1-12H3,(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETVCUDJYLSJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OCC(=O)O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcalix[4]arene tetraacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
M Atanassova - Microchimica Acta, 2011 - Springer
The solvent extraction of fourteen lanthanoid ions with thenoyltrifluoroacetone (HTTA) in combination with tetraethyl 4-tert-butylcalix[4]arene-tetraacetic acid tetraethyl ester (S) from a …
Number of citations: 16 link.springer.com
X Yang, K Wang, D Xiao, C Guo, Y Xu - Talanta, 2000 - Elsevier
A fluorescent optode membrane for sodium ion that works on the basis of a cation-exchange mechanism has been developed. The plasticized poly(vinyl chloride) (PVC) membrane …
Number of citations: 30 www.sciencedirect.com
L Ferreri, M Rapisarda, M Leanza, C Munzone… - Molecules, 2023 - mdpi.com
A hydrophobic calix[4]arene derivative was investigated for its iodine (I 2 ) capture efficiency from gaseous and liquid phase. The iodine uptake was followed by UV-vis spectroscopy. …
Number of citations: 7 www.mdpi.com
K Wyglądacz, M Durnaś, P Parzuchowski… - Sensors and Actuators B …, 2003 - Elsevier
The design of durable miniaturized back-side contact (BSC) sensors with polymeric Na + -selective membranes based on self-plasticizing matrices consisted of isodecylacrylate (IDA) …
Number of citations: 52 www.sciencedirect.com
M Yamada, M Rajiv Gandhi, A Shibayama - Scientific Reports, 2018 - nature.com
A novel macrocyclic calix[4]arene extractant having a long alkyl chain thioamide, 25,26,27,28-tetrakis(N-n-octylthiocarbamoyl)methoxy-5,11,17,23-tetra-tert-butylcalix[4]arene (1), was …
Number of citations: 39 www.nature.com
Y Qin, Y Mi, E Bakker - Analytica chimica acta, 2000 - Elsevier
A segmented sandwich membrane method is used to determine complex formation constants of 18 electrically neutral ionophores in situ in solvent polymeric sensing membranes. …
Number of citations: 154 www.sciencedirect.com
KM Kim, YW Kim, BK Choi, HJ Yoon… - Journal of applied …, 2001 - Wiley Online Library
Lipophilic salts based on tetraphenylborate derivatives [eg, potassium tetrakis(p‐chlorophenyl)borate (KTpClPB), sodium tetraphenylborate (NaTPB), and cesium tetrakis(3‐…
Number of citations: 4 onlinelibrary.wiley.com
E Malinowska, L Gawart, P Parzuchowski, G Rokicki… - Analytica chimica …, 2000 - Elsevier
The design of ion-selective membranes based on the immobilization of the calix[4]arene tetraethyl ester containing at their wider rim one polymerizable group in a linear isodecyl …
Number of citations: 119 www.sciencedirect.com
P Kumar, YB Shim - Talanta, 2009 - Elsevier
A new poly(vinyl chloride)-based membranes containing p-(4-n-butylphenylazo)calix[4]arene (I) as an electroactive material along with sodiumtetraphenylborate (NaTPB), and dibutyl(…
Number of citations: 66 www.sciencedirect.com
X Yang, K Wang, C Guo - Analytica chimica acta, 2000 - Elsevier
A fluorescent optode for sodium ion has been developed based on the inner filter effect (IFE). A suitable fluorescing compound (5, 10, 15, 20-tetraphenylporphine (TPP)) is incorporated …
Number of citations: 26 www.sciencedirect.com

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